molecular formula C7H6N2 B041241 3-Methylisonicotinonitrile CAS No. 7584-05-6

3-Methylisonicotinonitrile

Cat. No. B041241
CAS RN: 7584-05-6
M. Wt: 118.14 g/mol
InChI Key: SFNWPKSTEHBXSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylisonicotinonitrile and related compounds involves several chemical reactions, including condensation and Michael addition. For example, (E)‐1‐hetaryl‐2‐propen‐1‐ones are prepared by condensation of acetylthiophenes or acetylfuran with aldehydes, and their reaction with malononitrile under specific conditions yields substituted nicotinonitriles. This process demonstrates the versatility and reactivity of components in synthesizing nicotinonitrile derivatives, which are crucial for further chemical manipulations and applications (Greiner‐Bechert & Otto, 1992).

Molecular Structure Analysis

The crystal structure of related nicotinonitrile compounds has been determined, showcasing the intricate arrangements and bond lengths that define their molecular geometry. For instance, the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile was elucidated, revealing its crystallization in the triclinic system with specific unit-cell parameters. This detailed analysis aids in understanding the spatial arrangement and electronic distribution within the molecule, which is crucial for predicting its reactivity and interactions (Parthasarathy et al., 2006).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, offering pathways to synthesize a wide range of derivatives. For example, the behavior of 3-anilinoenones towards carbon nucleophiles in both acidic and basic media has been explored, revealing the formation of nicotinonitrile, ethyl nicotinate, nicotinic acid, and dienamide derivatives. These reactions are accompanied by reasonable mechanisms that account for the product formation, showcasing the chemical versatility of nicotinonitrile compounds (Al-Omran, 2013).

Scientific Research Applications

  • Scientific Field : Industrial Applications of Ionic Liquids

    • Application Summary : Ionic liquids have been investigated for an extensive range of applications including in solvent chemistry, catalysis, and electrochemistry . They are designated as designer solvents, whereby the physiochemical properties of an ionic liquid can be tuned for specific applications .
    • Results or Outcomes : While ionic liquids have received great interest in the patent literature, only a limited number of processes are known to have been commercialized .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Nitrogen containing heterocycles are of immense research interest because they are often found as naturally occurring bioactive compounds . They have various applications, ranging from vitamins and herbicides to anti-fungal, anti-bacterial and anti-cancer agents .
    • Methods of Application : Medicinal chemists have exploited microwave-assisted organic synthesis (MAOS) to facilitate the development of complex heterocyclic structures .
    • Results or Outcomes : The significance of these applications has created an unprecedented need for more efficient synthetic methods .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNWPKSTEHBXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226733
Record name 3-Methylisonicotinonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisonicotinonitrile

CAS RN

7584-05-6
Record name 3-Methyl-4-pyridinecarbonitrile
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Record name 3-Methylisonicotinonitrile
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Record name 3-Methylisonicotinonitrile
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Record name 3-methylisonicotinonitrile
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Synthesis routes and methods I

Procedure details

To a cooled (0° C.) round bottom flask charged with 3-picoline-N-oxide (4.53 g, 42 mmol) was added dimethylsulfate (5.8 g, 47 mmol). The mixture was stirred for 18 hours and allowed to warm to room temperature. To this mixture was added potassium cyanide (3.25 g, 50 mmol) dissolved in ethyl alcohol/water (75 mL, 1:1). The reaction was stirred at room temperature for 18 hours, concentrated to half the volume and diluted with chloroform (100 mL). The organic layer was separated and washed with sodium chloride (sat. 25 mL) and dried over Na2SO4. The solvent was removed and the residual material was chromatographed (SiO2, hexanes/ethyl acetate) to give the title compound as off-white crystals (2.01 g, 41%). 1H NMR (300 MHz, DMSO-d6): δ 2.55 (s, 3H); 7.47 (d, 1H); J=5.1 Hz); 8.60 (d, 1H, J=5.1 Hz); 8.68 (s, 1H).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
Name
ethyl alcohol water
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of 3-picoline N-oxide (60 g, 0.55 mol) in dichloromethane (1000 mL) was added ethyl iodide (132 mL, 1.65 mol) and the mixture stirred at room temperature for 16 hours. The precipitate was collected by filtration and washed with diethyl ether (200 mL) to give a white solid. The solid was dissolved in water (600 mL) and warmed to 50° C. Sodium cyanide (50 g, 1.02 mol) was added as a solution in water (180 mL) over 1 hour, keeping the internal temperature below 60° C. and the resulting dark brown solution was stirred at 55° C. for a further 1 hour. The reaction mixture was extracted with diethyl ether (3×600 mL). The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to give a brown oil. The crude product was purified by column chromatography on silica gel eluting with a solvent gradient of n-pentane:dichloromethane (40:60 to 0:100). The product was co-evaporated with dichloromethane (2×300 mL) to give the title compound as a colourless oil (30.5 g, 47%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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